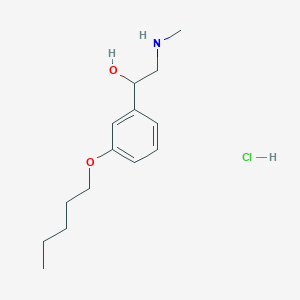
2-(Methylamino)-1-(3-pentoxyphenyl)ethanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylamino)-1-(3-pentoxyphenyl)ethanol;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylethanolamines. This compound is characterized by the presence of a phenyl group attached to an ethanolamine backbone, with a methylamino substituent and a pentoxy group on the phenyl ring. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-(3-pentoxyphenyl)ethanol;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-pentoxybenzaldehyde and methylamine.
Formation of Intermediate: The 3-pentoxybenzaldehyde undergoes a reductive amination reaction with methylamine to form the intermediate 2-(Methylamino)-1-(3-pentoxyphenyl)ethanol.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to facilitate the reductive amination.
Crystallization: Purifying the hydrochloride salt through crystallization techniques to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-1-(3-pentoxyphenyl)ethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Secondary amines, primary alcohols.
Substitution Products: Halogenated phenyl derivatives, nitrophenyl derivatives.
Scientific Research Applications
2-(Methylamino)-1-(3-pentoxyphenyl)ethanol;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurotransmitter activity.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Methylamino)-1-(3-pentoxyphenyl)ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, influencing signal transduction pathways. Its effects are mediated through binding to receptors, altering enzyme activity, and modulating cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)-1-phenylethanol;hydrochloride: Lacks the pentoxy group, resulting in different chemical and biological properties.
2-(Methylamino)-1-(4-methoxyphenyl)ethanol;hydrochloride: Contains a methoxy group instead of a pentoxy group, leading to variations in reactivity and applications.
Uniqueness
2-(Methylamino)-1-(3-pentoxyphenyl)ethanol;hydrochloride is unique due to the presence of the pentoxy group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other phenylethanolamine derivatives and may contribute to its specific applications in research and industry.
Properties
IUPAC Name |
2-(methylamino)-1-(3-pentoxyphenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.ClH/c1-3-4-5-9-17-13-8-6-7-12(10-13)14(16)11-15-2;/h6-8,10,14-16H,3-5,9,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPPJULMWGJOPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(CNC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-{[(cyclohexylamino)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6000014.png)
![N-[2-(4-phenylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride](/img/structure/B6000022.png)
![1-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-3-(methoxymethyl)pyrrolidine](/img/structure/B6000023.png)
![2-(4-acetylphenoxy)-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6000041.png)
![5,5-dimethyl-2-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}butylidene)cyclohexane-1,3-dione](/img/structure/B6000043.png)
![2-{2-[(4-bromobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B6000051.png)
![N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-naphthalen-2-yloxypropanamide](/img/structure/B6000057.png)
![3-(1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B6000058.png)
![1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-({methyl[(5-methyl-2-furyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6000066.png)
![6-AMINO-4-(5-NITRO-2-FURYL)-3-(3-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE](/img/structure/B6000070.png)
![N-[(1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)methyl]acetamide](/img/structure/B6000076.png)
![7-(2-cyclohexylethyl)-2-[(2-methoxy-5-pyrimidinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6000077.png)
![1-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6000103.png)
![N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B6000110.png)
